REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[N:3]=1.[CH:12]1[CH:17]=[C:16]([CH:18]=[O:19])[C:15]([OH:20])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].CS(C)=O>O>[CH3:11][O:10][C:4]1[CH:5]=[C:6]([O:8][CH3:9])[N:7]=[C:2]([O:20][C:15]2[CH:14]=[CH:13][CH:12]=[CH:17][C:16]=2[CH:18]=[O:19])[N:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)OC)OC
|
Name
|
|
Quantity
|
79.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C=O)O
|
Name
|
|
Quantity
|
48.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 120° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was gradually heated
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
Through the procedures of benzene extraction
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous sodium sulfate and concentration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC(=C1)OC)OC1=C(C=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |